3-(benzyloxy)pentane-1,5-diol
Overview
Description
3-(benzyloxy)pentane-1,5-diol is a chemical compound with the CAS Number: 259263-49-5. It has a molecular weight of 210.27 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H18O3/c13-8-6-12(7-9-14)15-10-11-4-2-1-3-5-11/h1-5,12-14H,6-10H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Scientific Research Applications
Synthesis Applications
Stereo-Controlled Synthesis : 3-(benzyloxy)pentane-1,5-diol is involved in the synthesis of 1,3,4-tris(benzyloxy)-2,5-diiodopentane, an intermediate for producing five-membered imino-sugars. This synthesis is notable for its effective stereo-controlled process, avoiding the formation of ring-closure products (Guo et al., 2013).
Fungicidal Applications : Derivatives of 1,3-diol, including compounds related to this compound, have been studied for their crystal structures and potential fungicidal activities against various fungal species (Jiao et al., 2012).
Heterobimetallic Complex Promoters : A modified this compound has been synthesized and used in the formation of a C2-symmetric heterobimetallic complex. This complex acts as a promoter for asymmetric Michael addition reactions, showcasing the versatility of this compound in catalysis (Manickam & Sundararajan, 1997).
Pharmaceutical and Dermatological Applications
Comparison in Dermatology : Pentane-1,5-diol, a related compound, has been compared to other diols for use in dermatological pharmaceutical formulations. It is found to be more effective and safer than several other diols, enhancing drug delivery, antimicrobial spectrum, and possessing better cosmetic properties (Jacobsson Sundberg & Faergemann, 2008).
Percutaneous Absorption Enhancer : Pentane-1,5-diol has been studied for its role as a percutaneous absorption enhancer, potentially making it a beneficial addition to topical pharmaceutical products. It has shown to increase the absorption of active substances in the skin (Faergemann et al., 2005).
Antimicrobial Activity : Research on pentane-1,5-diol has revealed its high antimicrobial activities against bacteria, fungi, and viruses. This makes it a promising compound for use in topical antimicrobial therapy (Faergemann et al., 2005).
Chemical Structure and Properties
Structural Studies : Studies have been conducted on the crystal structures of compounds related to this compound, which help in understanding their chemical and physical properties. These studies are crucial for designing compounds with specific characteristics (Bourne et al., 1974).
NMR Studies : Nuclear Magnetic Resonance (NMR) studies on compounds like this compound provide insights into through-bond and through-space effects in molecular interactions. This research is important for understanding the behavior of such compounds in different environments (Lomas, 2011).
properties
IUPAC Name |
3-phenylmethoxypentane-1,5-diol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c13-8-6-12(7-9-14)15-10-11-4-2-1-3-5-11/h1-5,12-14H,6-10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXWZNLNPHUGMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(CCO)CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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